5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Description
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is a halogenated pyridine derivative featuring a dimethylamine group at the 2-position, chlorine at the 5-position, and fluorine at the 3-position of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. Its halogen substituents likely influence electronic characteristics, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-11(2)7-6(9)3-5(8)4-10-7;/h3-4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZWWCPCOZXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride generally involves:
- Starting from a suitably substituted pyridine precursor (often 2-aminopyridine or a halogenated pyridine).
- Introduction of chlorine and fluorine substituents at the 5- and 3-positions, respectively.
- Installation of the N,N-dimethylamino group at the 2-position.
- Conversion to the hydrochloride salt for stability and handling.
This process requires careful control of reaction conditions to achieve selective substitution and high purity.
Preparation of Halogenated Pyridine Intermediates
A key intermediate is 5-chloro-3-fluoropyridin-2-amine , which can be prepared by multi-step halogenation and fluorination reactions:
- Chlorination and fluorination sequence: Starting from 2-aminopyridine, chlorination at the 5-position is achieved using chlorinating agents such as thionyl chloride or chlorine gas under acidic conditions.
- Fluorination: Fluorine introduction at the 3-position is typically done via nucleophilic aromatic substitution using fluoride salts (e.g., cesium fluoride and potassium fluoride) in polar aprotic solvents like sulfolane and dimethyl sulfoxide (DMSO), at elevated temperatures (145°C to 190°C) for extended periods (17 to 36 hours) to ensure high conversion and selectivity.
Table 1: Typical Conditions for Halogenation and Fluorination
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Chlorination | Thionyl chloride, acidic medium | 50–100 | 3–6 | 85–90 | >95 |
| Fluorination | CsF + KF mixture, sulfolane/DMSO solvent | 145 (17 h), then 190 (19 h) | 36 | ~90 | 96.8–99.8 |
Introduction of N,N-Dimethylamino Group
The N,N-dimethylamino substitution at the 2-position can be introduced by:
- Nucleophilic substitution: Reacting the 2-chloro or 2-fluoro substituted pyridine intermediate with dimethylamine under controlled conditions.
- Amination reactions: Using dimethylamine or its salts in the presence of suitable bases and solvents to replace the halogen at the 2-position with the dimethylamino group.
This step is often followed by acidification to form the hydrochloride salt, improving the compound’s stability and crystallinity.
Formation of Hydrochloride Salt
- The free base of 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt.
- This salt formation step enhances the compound’s purity and facilitates isolation by filtration and drying.
Representative Synthetic Route Summary
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield & Purity |
|---|---|---|---|---|---|
| 1 | Chlorination | 2-Aminopyridine | Chlorinating agent (e.g., SOCl2), acid | 2-Amino-5-chloropyridine | 85–90%, >95% purity |
| 2 | Diazotization & Sandmeyer | 2-Amino-3,5-dichloropyridine | NaNO2, HCl, CuCl | 2,3,5-Trichloropyridine | High yield |
| 3 | Fluorination | 2,3,5-Trichloropyridine | CsF + KF, sulfolane/DMSO, 145–190°C | 5-Chloro-3-fluoropyridin-2-amine | ~90%, 96.8–99.8% purity |
| 4 | Amination (N,N-dimethyl) | 5-Chloro-3-fluoropyridin-2-amine | Dimethylamine, base, solvent | 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine | High yield |
| 5 | Salt formation | Free base compound | HCl, solvent (ethanol/isopropanol) | This compound | High purity |
Research Findings and Optimization Notes
- Solvent choice: Polar aprotic solvents such as sulfolane and DMSO are critical for efficient fluorination reactions.
- Temperature control: Stepwise heating (initial 145°C followed by 190°C) improves fluorination yield and selectivity.
- Fluoride source ratio: A molar ratio of 1:2.5 (2,3,5-trichloropyridine to potassium fluoride) is optimal for fluorination efficiency.
- Purification: Recrystallization and vacuum distillation after salt formation improve product purity to >99.8%.
- Process scalability: The described methods are suitable for industrial-scale production due to simple operation, relatively mild conditions, and high yields.
Summary Table of Preparation Methods
| Preparation Aspect | Method Details | Advantages | Challenges |
|---|---|---|---|
| Chlorination | Thionyl chloride or chlorine gas under acidic conditions | High selectivity and yield | Requires controlled handling |
| Fluorination | CsF/KF mixture in sulfolane/DMSO, stepwise heating | High purity, industrial scalability | Long reaction times, high temp |
| Amination (N,N-dimethyl) | Reaction with dimethylamine under basic conditions | Efficient introduction of amine | Control of regioselectivity |
| Salt formation | Treatment with HCl in alcoholic solvents | Enhances stability and purity | Requires solvent removal and drying |
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
One of the primary applications of 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is in the synthesis of active pharmaceutical ingredients (APIs) that serve as inhibitors of cyclin-dependent kinases (CDKs). These inhibitors are crucial in cancer treatment as they regulate the cell cycle and can prevent the proliferation of cancer cells. For instance, derivatives of this compound have been shown to selectively inhibit CDK9, which is involved in transcriptional regulation and has implications in various hyper-proliferative disorders and viral diseases .
Diabetes Management
Additionally, this compound is utilized in developing disruptors of glucokinase-glucokinase regulatory protein interactions, which are relevant for treating type II diabetes mellitus. These interactions play a significant role in glucose metabolism and insulin sensitivity .
Catalysis
Ionic Liquids
this compound can be transformed into ionic liquids that serve as efficient catalysts for various chemical reactions. For example, DMAP-based ionic liquids have been developed using this compound for the synthesis of indole derivatives. These ionic liquids can replace traditional catalysts like tetrabutylammonium fluoride (TBAF), providing a greener alternative for organic synthesis .
Organometallic Chemistry
Complex Formation
The pyridinium amine structure allows this compound to coordinate with metal centers, particularly copper. The resulting organometallic complexes exhibit interesting magnetic properties and can be used in various applications, including catalysis and material science .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of compounds derived from 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine has revealed insights into how modifications affect their biological activity. For instance, alterations to the substituents on the pyridine ring can significantly influence the potency and selectivity of CDK inhibitors, leading to more effective therapeutic agents .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | CDK inhibitors for cancer treatment | Targeted therapy with reduced side effects |
| Glucokinase disruptors for diabetes management | Improved glucose regulation | |
| Catalysis | DMAP-based ionic liquids for organic synthesis | Environmentally friendly processes |
| Organometallic Chemistry | Copper coordination complexes | Unique magnetic properties |
| Structure-Activity Relationships | Optimization of drug candidates | Enhanced efficacy and selectivity |
Case Studies
- CDK9 Inhibitors : A study demonstrated that derivatives of 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine exhibited increased selectivity for CDK9 over other kinases, showing promise in preclinical models for treating various cancers .
- Ionic Liquid Catalysis : Research highlighted the use of DMAP-based ionic liquids derived from this compound in synthesizing tetrahydrocarbazoles, showcasing improved yields and reaction times compared to traditional methods .
Mechanism of Action
The mechanism of action of 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms, along with the dimethylamine group, allows it to form strong interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride (CAS 1073372-09-4)
- Structure : Cyclopropylamine substituent at position 2 vs. dimethylamine in the target compound.
- However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .
- Purity: Varied purity levels (95% to unspecified), with availability issues noted .
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS 55215-64-0)
N,N-Dimethylpyridin-2-amine
Key Observations:
- Halogen Effects: Chlorine and fluorine substituents increase electronegativity and may improve binding affinity in biological targets compared to non-halogenated analogs .
- Salt Forms : Hydrochloride salts (e.g., target compound and CAS 1073372-09-4) enhance aqueous solubility, critical for drug formulation .
- Synthetic Routes : Halogenation and amine coupling steps are likely shared with analogs (e.g., describes similar coupling reactions using DMF and hexafluorophosphate reagents) .
Crystallographic and Solid-State Behavior
- 3-Chloropyridin-2-amine (): Exhibits intermolecular hydrogen bonding (N–H⋯N) and Cl⋯Cl interactions (3.278 Å). The target compound’s hydrochloride form may display stronger ionic interactions due to the charged amine, altering crystal packing compared to neutral analogs .
Biological Activity
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative that has garnered attention in various fields, including medicinal chemistry, due to its unique biological properties. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
The compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which significantly influence its chemical reactivity and biological interactions. The fluorine atom is known for its electron-withdrawing properties, which can enhance the compound's binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may affect enzyme activities and receptor binding through:
- Altered Enzyme Activity : The presence of halogen atoms can modify the electronic properties of the molecule, potentially enhancing or inhibiting enzyme-substrate interactions.
- Receptor Binding : The structural features may allow for selective binding to certain receptors, influencing downstream signaling pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit significant inhibition of cancer cell proliferation. For instance, fluorinated pyridines have shown potent effects against L1210 mouse leukemia cells, with IC50 values in the nanomolar range, suggesting strong anticancer potential .
- HDAC Inhibition : The compound has been investigated as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Specific analogs have demonstrated IC50 values as low as 0.13 µM against HDAC1 .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | IC50 (μM) against HDAC1 | IC50 (μM) against L1210 Cells |
|---|---|---|
| 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine | TBD | TBD |
| 4-Fluoro-N,N-dimethylpyridin-2-amine | 0.21 | TBD |
| 3-Fluoro-N,N-dimethylpyridin-2-amine | 0.14 | TBD |
Case Studies
- Inhibition of L1210 Cells : A series of haloethyl and piperidyl phosphoramidate prodrug analogs were synthesized and tested against L1210 mouse leukemia cells. These studies revealed that fluorinated compounds could effectively inhibit cell growth, indicating a mechanism involving intracellular release of active metabolites .
- HDAC Inhibitory Activity : Research on a novel series of class-I selective HDAC inhibitors demonstrated that modifications in the capping group significantly affected inhibitory activity against HDAC1, HDAC2, and HDAC3. This highlights the importance of structural variations in enhancing biological efficacy .
Q & A
Q. What are the standard synthetic routes for 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride, and how are intermediates purified?
- Methodological Answer : A common approach involves nucleophilic substitution on a halogenated pyridine precursor. For example, starting with 3-fluoro-5-chloropyridin-2-amine, dimethylamine is introduced under controlled basic conditions (e.g., K₂CO₃ in DMF at 80°C). The hydrochloride salt is precipitated using HCl in anhydrous ether. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradients). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on distinguishing N-methyl groups (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Fluorine coupling in ¹⁹F NMR confirms substitution patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions). Data-to-parameter ratios >14 and R-factors <0.06 ensure reliability .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic Cl/F patterns .
Q. How do solubility properties influence experimental design for biological assays?
- Methodological Answer : The compound’s hydrochloride salt enhances water solubility (~50 mg/mL in PBS at pH 7.4). For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Centrifugation (10,000 rpm, 5 min) removes particulates. Stability studies (HPLC at 24/48 hrs) assess degradation under assay conditions .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and optimize reaction pathways for derivatives?
- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-311+G(d,p)) model transition states and regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring. Coupling with molecular dynamics simulates solvent effects. ICReDD’s workflow integrates computational predictions with high-throughput screening to prioritize synthetic targets .
Q. What strategies resolve contradictions between crystallographic data and NMR analysis (e.g., unexpected tautomerism)?
- Methodological Answer :
- Variable-Temperature NMR : Detect dynamic processes (e.g., amine proton exchange) by observing line broadening at 25–60°C.
- Complementary Crystallography : Compare multiple crystal forms (polymorphs) to rule out packing artifacts.
- DFT Conformational Analysis : Calculate energy differences between tautomers; match predicted vs. observed NMR shifts .
Q. How to design experiments for optimizing reaction yields in halogenated pyridine systems?
- Methodological Answer : Use Design of Experiments (DoE) with factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–2.0 eq. amine). A Central Composite Design (CCD) identifies interactions. Response surface models pinpoint optimal conditions. For example, a 15-run DoE reduced side-product formation by 40% in analogous syntheses .
Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability?
- Methodological Answer : X-ray data reveals intermolecular N–H⋯Cl (2.98 Å) and C–H⋯F (3.12 Å) interactions, forming a 2D lattice. Accelerated stability testing (40°C/75% RH) correlates with crystallinity (PXRD). Disrupting H-bonding (e.g., via milling) reduces stability, confirmed by DSC/TGA .
Q. How to evaluate the impact of substituents (Cl, F, NMe₂) on bioactivity using structure-activity relationship (SAR) models?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) to assess binding affinity. Fluorine’s electronegativity enhances hydrophobic interactions.
- Free-Wilson Analysis : Quantify contributions of Cl (σ = +0.23) and NMe₂ (π = −0.15) to activity.
- In Vitro Assays : Compare IC₅₀ values of derivatives synthesized via Pd-catalyzed cross-coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
